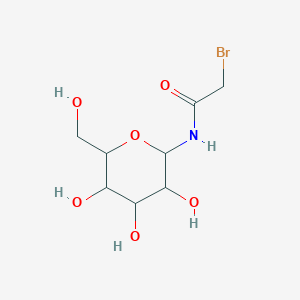
5-(2,6-Bis(4carboxyphenyl)pyridin-4-yl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid is a complex organic compound with the molecular formula C27H17NO8 and a molecular weight of 483.43 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with carboxyphenyl groups and an isophthalic acid moiety. It is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Preparation Methods
The synthesis of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Substitution with carboxyphenyl groups: The pyridine ring is then substituted with carboxyphenyl groups through electrophilic aromatic substitution reactions.
Introduction of the isophthalic acid moiety: Finally, the isophthalic acid moiety is introduced through a series of condensation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid involves its ability to form stable complexes with metal ions through coordination bonds . The carboxylate groups and the nitrogen atom in the pyridine ring act as coordination sites, allowing the compound to bind to metal ions and form extended network structures . These interactions are crucial for its applications in MOFs and COFs .
Comparison with Similar Compounds
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid can be compared with other similar compounds, such as:
5-(Pyridin-4-yl)isophthalic acid: This compound has a similar structure but lacks the carboxyphenyl groups, making it less versatile in forming extended network structures.
1,3-Benzenedicarboxylic acid:
The uniqueness of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid lies in its ability to form stable and versatile coordination complexes, making it highly valuable in the synthesis of advanced materials .
Properties
Molecular Formula |
C27H17NO8 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
5-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H17NO8/c29-24(30)16-5-1-14(2-6-16)22-12-19(18-9-20(26(33)34)11-21(10-18)27(35)36)13-23(28-22)15-3-7-17(8-4-15)25(31)32/h1-13H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
YTTBBSGJDLKVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)



![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)


